Trioxacarcin A(sub 1)
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Overview
Description
Trioxacarcin A(sub 1) is a polyoxygenated, structurally complex natural product that belongs to the trioxacarcin family. These compounds are known for their potent antiproliferative effects against cultured human cancer cells. Trioxacarcin A(sub 1) was first isolated from the marine-derived microorganism Streptomyces bottropensis DO-45 and has since been re-isolated from other marine Streptomyces species . It exhibits extraordinary anti-bacterial, anti-malarial, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trioxacarcin A(sub 1) involves a component-based approach that includes late-stage stereoselective glycosylation reactions of fully functionalized, differentially protected aglycon substrates . Key steps in the synthesis include the activation and protection of the two 2-deoxysugar components, trioxacarcinose A and trioxacarcinose B, and the sequencing of glycosidic couplings . The convergent, component-based sequence allows for the rapid construction of structurally diverse synthetic analogues .
Industrial Production Methods
Genetic analysis of the biosynthetic gene cluster revealed 56 genes encoding the type II PKS and a large number of tailoring enzymes .
Chemical Reactions Analysis
Types of Reactions
Trioxacarcin A(sub 1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the glycosylation and other modification reactions .
Major Products Formed
The major products formed from these reactions include various analogues of Trioxacarcin A(sub 1) that exhibit different biological activities .
Scientific Research Applications
Trioxacarcin A(sub 1) has a wide range of scientific research applications, including:
Mechanism of Action
Trioxacarcin A(sub 1) exerts its effects by efficiently and irreversibly alkylating guanine residues of duplex DNA . This alkylation forms a covalent bond between the exocyclic carbon atom of the spiro epoxide function and the N7 position of the guanine residue . The DNA lesion and the product of depurination formed from it, a 1:1 adduct of guanine and Trioxacarcin A(sub 1), have been characterized crystallographically .
Comparison with Similar Compounds
Similar Compounds
Trioxacarcin A: Another member of the trioxacarcin family with similar biological activities.
DC-45-A1: A structural analogue of Trioxacarcin A(sub 1) with potent antiproliferative effects.
LL-D49194a1: A closely related natural product with a distinct glycosylation pattern.
Uniqueness
Trioxacarcin A(sub 1) is unique due to its highly oxygenated polycyclic skeleton, fused spiro epoxide function, and unusual glycosidic residues . Its extraordinary antiproliferative effects and ability to form covalent bonds with DNA make it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
85797-12-2 |
---|---|
Molecular Formula |
C34H40O16 |
Molecular Weight |
704.7 g/mol |
IUPAC Name |
[6-[19-(dimethoxymethyl)-10,13,17-trihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C34H40O16/c1-12-8-15-20(26-19(12)27-29-33(40,48-26)32(11-44-32)34(49-27,50-29)30(42-6)43-7)24(38)22-21(25(15)41-5)17(9-16(36)23(22)37)47-18-10-31(4,39)28(13(2)45-18)46-14(3)35/h8,13,16-18,27-30,36,38-40H,9-11H2,1-7H3 |
InChI Key |
UVQUFAKGLOZQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C68CO8)(O7)C(OC)OC)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |
Origin of Product |
United States |
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